1-Propanesulfonic acid, 3-(butylamino)-
Description
1-Propanesulfonic acid, 3-(butylamino)- (CAS 1119-24-0) is an organosulfonic acid derivative with the molecular formula C₇H₁₇NO₃S and a molecular weight of 195.28 g/mol . Structurally, it features a sulfonic acid group (-SO₃H) at position 1 of the propane backbone and a butylamino group (-NH-C₄H₉) at position 2. This compound is part of a broader class of aminoalkylsulfonic acids, which are widely used in biochemical and industrial applications due to their amphiphilic properties and buffering capabilities.
Key properties include:
- Hydrogen bond donors/acceptors: 2 and 4, respectively.
- Solubility: Likely polar due to the sulfonic acid group, but moderated by the hydrophobic butyl chain.
Properties
CAS No. |
1119-24-0 |
|---|---|
Molecular Formula |
C7H17NO3S |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
3-(butylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C7H17NO3S/c1-2-3-5-8-6-4-7-12(9,10)11/h8H,2-7H2,1H3,(H,9,10,11) |
InChI Key |
ZZVWIMPMMGCOMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCCS(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes the structural and functional differences between 1-propanesulfonic acid, 3-(butylamino)- and analogous compounds:
Structural and Functional Insights :
Alkyl Chain Length and Hydrophobicity: The butylamino group in the target compound provides moderate hydrophobicity, shorter than the cyclohexyl group in CAPS or the dodecyl chain in N-Dodecyl derivatives. This impacts solubility and micelle-forming ability. CAPS, with its bulky cyclohexyl group, is less water-soluble but effective in high-pH buffers , while CHAPS’s cholamidopropyl group enhances membrane protein stabilization .
Ionic Character :
- Unlike CHAPS (zwitterionic) or N-Dodecyl derivatives (quaternary ammonium), the target compound is a primary amine-sulfonic acid, giving it a net negative charge at neutral pH. This affects its interaction with biomolecules and suitability as a detergent.
Buffering Capacity: CAPS is widely used in alkaline conditions (pKa ~10.4), whereas the butylamino derivative’s pKa is likely lower due to the less electron-donating alkyl chain, narrowing its buffering range.
Specialized Modifications: Fluorinated derivatives (e.g., 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-1-propanesulfonic acid) exhibit unique chemical resistance and thermal stability, making them valuable in industrial coatings but distinct from the target compound .
Research and Industrial Relevance
- Biochemical Buffers: CAPS and CHAPS dominate in protein studies, but the butylamino variant could serve niche roles in custom buffer formulations requiring intermediate hydrophobicity .
- Surfactant Chemistry: Longer-chain derivatives (e.g., N-Dodecyl) are superior detergents, while shorter chains like butylamino may be explored for mild solubilization .
- Safety Considerations: Aminoalkylsulfonic acids generally require careful handling due to skin/eye irritation risks (e.g., CAPS’s hazards in ). The butylamino compound’s toxicity profile remains underexplored but likely aligns with Category 2–4 hazards .
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